molecular formula C17H17NO4 B3015583 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid CAS No. 1007920-78-6

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid

Cat. No. B3015583
CAS RN: 1007920-78-6
M. Wt: 299.326
InChI Key: SSGSEPUHFILJJS-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid is a chemical compound . It is also known as N-3-methoxybenzoylglycine . The molecular formula of this compound is C10H11NO4 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the chlorination of vanillic acid has been carried out by refluxing with thionyl chloride to produce 4-hydroxy-3-methoxybenzoyl chloride. This chloride was further treated with substituted amines in the presence of a base to produce corresponding amides .

Scientific Research Applications

Crystal and Molecular Structures

The study of crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid shows variations in molecular packing arrangements due to the shape of the molecules. This research provides insight into the solid-state molecular packing arrangement of such compounds (Khan, Ibrar, & Simpson, 2014).

Chiral Discrimination in Complexation

Research on complexation involving similar compounds, like (RS)-2-phenylpropanoic acids, highlights the chiral discrimination capabilities in chemical reactions, useful in understanding molecular interactions in pharmaceuticals and other applications (Brown et al., 1993).

Fluorescence Derivatization

The development of fluorescent derivatization reagents, related to this compound, offers advancements in chromatography, especially in fluorescence detection techniques, enhancing the capabilities in analytical chemistry (Tsuruta & Kohashi, 1987).

Lanthanoid Complexation

Studies on the complexation of lanthanoid(III) with substituted benzoic and phenylacetic acids, including compounds similar to this compound, contribute to the understanding of metal-ion coordination chemistry, relevant in fields like material science and medicinal chemistry (Hasegawa et al., 1989).

Synthesis of Oligodeoxyribonucleotide

The use of 3-methoxy-4-phenoxybenzoyl group, related to the compound , for amino protection in the synthesis of oligodeoxyribonucleotide, shows its application in genetic research and biotechnology, advancing the techniques in nucleic acid synthesis (Mishra & Misra, 1986).

Bioactive Phenyl Ether Derivatives

Research on phenyl ether derivatives, similar to this compound, from marine-derived fungi, contributes to the discovery of new compounds with potential therapeutic applications, especially in antioxidant and antimicrobial activities (Xu et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which includes analogues of aromatic amino acids, demonstrates the potential of these compounds in designing specific pharmaceutical agents and in understanding stereochemistry in organic synthesis (Arvanitis et al., 1998).

Carboxypeptidase A Inhibition

Studies on the inhibition of carboxypeptidase A by substrate analogues, including compounds structurally related to this compound, contribute to understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes (Galardy & Kortylewicz, 1984).

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-14-9-5-8-13(11-14)16(19)18-15(17(20)21)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGSEPUHFILJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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